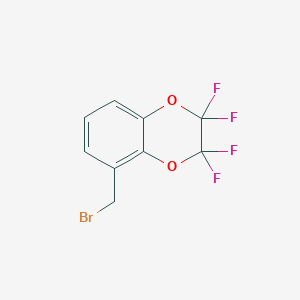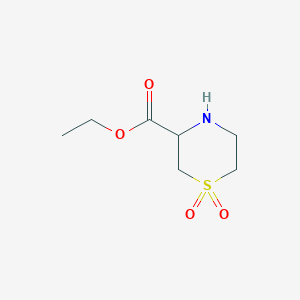
2-Cyclopropoxy-4-fluoro-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-4-fluoro-1-nitrobenzene is an organic compound with the molecular formula C9H8FNO3 It is a derivative of benzene, where the benzene ring is substituted with a cyclopropoxy group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-fluoro-1-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-fluoro-1-cyclopropoxybenzene using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-fluoro-1-nitrobenzene can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include alkoxides, thiolates, and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium alkoxide in alcohol, potassium thiolate in dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-Cyclopropoxy-4-fluoro-1-aminobenzene.
Substitution: 2-Cyclopropoxy-4-alkoxy-1-nitrobenzene, 2-Cyclopropoxy-4-thioalkyl-1-nitrobenzene.
Oxidation: 2-Cyclopropoxy-4-fluoro-1-benzaldehyde.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-fluoro-1-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom and cyclopropoxy group can influence the compound’s reactivity and binding affinity to specific targets. The pathways involved include nucleophilic aromatic substitution and redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-Fluoronitrobenzene: Similar in structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-1-fluoro-2-nitrobenzene: An isomer with different substitution positions, affecting its reactivity and applications.
2-Cyclopropoxy-1-fluoro-4-nitrobenzene: Another isomer with different substitution positions, used in various synthetic applications.
Uniqueness
2-Cyclopropoxy-4-fluoro-1-nitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the cyclopropoxy group enhances its stability and influences its interactions in chemical and biological systems .
Properties
Molecular Formula |
C9H8FNO3 |
|---|---|
Molecular Weight |
197.16 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C9H8FNO3/c10-6-1-4-8(11(12)13)9(5-6)14-7-2-3-7/h1,4-5,7H,2-3H2 |
InChI Key |
WWTHHQHWELEXIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-[6-(4-carboxyphenyl)-9,10-dioxoanthracen-2-yl]benzoic acid](/img/structure/B15202436.png)


![tert-Butyl 3-[(1R)-1-amino-2-methoxy-2-oxo-ethyl]azetidine-1-carboxylate](/img/structure/B15202457.png)



